3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine
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Overview
Description
3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with an appropriate carbamoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazines.
Scientific Research Applications
3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-7-chloro-3,4-dihydro-1H-2,3-benzoxazine: shares structural similarities with other benzoxazine derivatives, such as 3-carbamoyl-7-chloro-1,2-benzoxazine and 3-carbamoyl-7-chloro-1,4-benzoxazine.
Other Heterocyclic Compounds: Compounds like 3-carbamoyl-7-chloro-1,2-benzothiazine and 3-carbamoyl-7-chloro-1,2-benzoxazole also share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both carbamoyl and chloro functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
21038-17-5 |
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Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-1,4-dihydro-2,3-benzoxazine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-2-1-6-4-12(9(11)13)14-5-7(6)3-8/h1-3H,4-5H2,(H2,11,13) |
InChI Key |
OXMIHLGHUYDMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1C(=O)N)C=C(C=C2)Cl |
Origin of Product |
United States |
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